molecular formula C13H15BrN2O2 B6342762 4-Bromo-3-methyl-1H-Indazole-1-carboxylic acid, tert-butyl ester CAS No. 1337882-37-7

4-Bromo-3-methyl-1H-Indazole-1-carboxylic acid, tert-butyl ester

Cat. No. B6342762
CAS RN: 1337882-37-7
M. Wt: 311.17 g/mol
InChI Key: GYSCTHYBRMSCIB-UHFFFAOYSA-N
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Description

“4-Bromo-3-methyl-1H-Indazole-1-carboxylic acid, tert-butyl ester” is a chemical compound. Indoles, which are significant heterocyclic systems, play a main role in cell biology . They are important types of molecules and natural products. The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Scientific Research Applications

4-Bromo-3-methyl-1H-Indazole-1-carboxylic acid, tert-butyl ester has been used in a variety of scientific research applications due to its unique properties. This compound has been used in studies of photochemistry, photophysics, and photobiology. This compound has also been used in studies of the mechanisms of action of drugs and other biologically active compounds. This compound has also been used as a fluorescent probe for the detection of proteins and other biomolecules.

Advantages and Limitations for Lab Experiments

4-Bromo-3-methyl-1H-Indazole-1-carboxylic acid, tert-butyl ester has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is its ability to interact with a number of biological systems. This compound is also relatively easy to synthesize in high yields and is relatively inexpensive. However, this compound has a number of limitations for lab experiments. This compound has a relatively low solubility in aqueous solutions and is relatively unstable in the presence of light and oxygen.

Future Directions

There are a number of potential future directions for research involving 4-Bromo-3-methyl-1H-Indazole-1-carboxylic acid, tert-butyl ester. One potential direction for research is to further explore the biochemical and physiological effects of this compound. Another potential direction for research is to explore the potential applications of this compound in drug discovery and development. Finally, further research into the synthesis and optimization of this compound is needed in order to increase the efficiency and yield of the synthesis process.

Synthesis Methods

4-Bromo-3-methyl-1H-Indazole-1-carboxylic acid, tert-butyl ester can be synthesized through a two-step process. The first step involves the bromination of 3-methyl-1H-indazole-1-carboxylic acid with N-bromosuccinimide (NBS) in the presence of a base such as potassium carbonate. The second step involves the esterification of the brominated indazole with tert-butyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid. This two-step synthesis method has been used to synthesize this compound in high yields.

properties

IUPAC Name

tert-butyl 4-bromo-3-methylindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-8-11-9(14)6-5-7-10(11)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSCTHYBRMSCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC=C2)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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